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molecular formula C18H20O4 B8337975 3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid

3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid

Cat. No. B8337975
M. Wt: 300.3 g/mol
InChI Key: HWFGXLBTBXBMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559335B2

Procedure details

A mixture of (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino salt of the formula (12) or (S)-2-ethoxy-3-(4-benzyloxyphenyl) propanoic acid phenyl glycinol salt of the formula (18), (6.7 g) water (70 ml) and toluene (35 ml) was taken in a reaction flask and stirred for 5-10 min. The reaction mass was cooled to 10-15° C. and 25% cold sulfuric acid was added slowly to adjust pH of the reaction mass to 2. Aqueous and organic layers were separated. Aqueous layer was extracted with toluene (35 ml). The combined toluene layers were washed with water (20 ml) and evaporated to yield (S) 2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid the formula (9b) (4 g).
[Compound]
Name
(S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-2-ethoxy-3-(4-benzyloxyphenyl) propanoic acid phenyl glycinol salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 18 )
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(NCCO)C=CC=CC=1.[CH2:11]([O:13][C@@H:14]([CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1)[C:15]([OH:17])=[O:16])[CH3:12].O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH2:11]([O:13][CH:14]([CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1)[C:15]([OH:17])=[O:16])[CH3:12] |f:0.1|

Inputs

Step One
Name
(S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(S)-2-ethoxy-3-(4-benzyloxyphenyl) propanoic acid phenyl glycinol salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NCCO.C(C)O[C@H](C(=O)O)CC1=CC=C(C=C1)OCC1=CC=CC=C1
Name
( 18 )
Quantity
6.7 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken in a reaction flask
CUSTOM
Type
CUSTOM
Details
Aqueous and organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with toluene (35 ml)
WASH
Type
WASH
Details
The combined toluene layers were washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
C(C)OC(C(=O)O)CC1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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